

An In-depth Technical Guide to the Fundamental Properties of 3-Methylbenzophenone

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Compound of Interest

Compound Name: 3-Methylbenzophenone

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbenzophenone (3-MBP) is an aromatic ketone that serves as a significant photoinitiator in various industrial processes and as a key intermediate in the synthesis of pharmaceuticals. Its chemical structure, featuring a benzoyl group attached to a toluene moiety at the meta-position, dictates its physicochemical properties and reactivity. This guide provides a comprehensive overview of the fundamental properties of **3-Methylbenzophenone**, including its chemical and physical characteristics, detailed spectral data, synthesis and purification protocols, and its role in chemical and biological contexts. The information is presented to support research, development, and quality control activities.

Chemical and Physical Properties

3-Methylbenzophenone is typically a clear, slightly yellow to greenish liquid or a low-melting solid at room temperature. It is characterized by its insolubility in water and solubility in various organic solvents.

Table 2.1: General and Physical Properties of 3-Methylbenzophenone

Property	Value	Citation(s)
IUPAC Name	(3-methylphenyl) (phenyl)methanone	[1][2]
Synonyms	Phenyl m-tolyl ketone, 3- Benzoyltoluene, m- Methylbenzophenone	[1]
CAS Number	643-65-2	[1][2]
Molecular Formula	C ₁₄ H ₁₂ O	[2]
Molecular Weight	196.25 g/mol	[2]
Appearance	Clear, slightly yellow to greenish liquid or white/off- white solid	[3]
Melting Point	159-160 °C (This appears anomalous, more likely a boiling point range)	
Boiling Point	316-317 °C	
Density	~1.093 - 1.095 g/cm ³ at 20 °C	
Flash Point	>110 °C (>230 °F)	
Refractive Index	~1.576 - 1.598	
Water Solubility	Insoluble	[3]

Table 2.2: Qualitative Solubility Profile of 3-Methylbenzophenone

Solvent	Chemical Class	Expected Solubility
Water	Protic	Insoluble[3]
Ethanol	Alcohol	Soluble[3]
Methanol	Alcohol	Soluble
Acetone	Ketone	Soluble[3]
Toluene	Aromatic Hydrocarbon	Soluble
Dichloromethane	Halogenated	Soluble
Hexane	Aliphatic Hydrocarbon	Likely Soluble

Note: Quantitative solubility data is not readily available in the literature. A protocol for its determination is provided in Section 5.1.

Spectroscopic Properties

The structural features of **3-Methylbenzophenone** can be elucidated through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR: The proton NMR spectrum is characterized by signals in the aromatic region corresponding to the protons of the two phenyl rings and a singlet in the aliphatic region for the methyl group protons.

Table 3.1: ^1H NMR Spectral Data for 3-Methylbenzophenone (in CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Assignment	Citation(s)
~7.78	Multiplet	Aromatic Protons (likely ortho to C=O)	[4]
~7.62 - 7.51	Multiplet	Aromatic Protons	[4]
~7.44 - 7.32	Multiplet	Aromatic Protons	[4]
~2.39	Singlet	Methyl Protons (-CH ₃)	[4]

¹³C NMR: The carbon NMR spectrum shows signals corresponding to the carbonyl carbon, the aromatic carbons, and the methyl carbon.

Table 3.2: Predicted ¹³C NMR Spectral Data for 3-Methylbenzophenone

Chemical Shift (δ) ppm	Assignment
~196-198	Carbonyl Carbon (C=O)
~128-140	Aromatic Carbons (C-Ar)
~21-22	Methyl Carbon (-CH ₃)

Note: A fully assigned experimental ¹³C NMR spectrum is not readily available. The values are predicted based on typical chemical shift ranges for the respective functional groups.[5][6][7][8]

Infrared (IR) Spectroscopy

The IR spectrum of **3-Methylbenzophenone** displays characteristic absorption bands for the carbonyl group and aromatic rings.

Table 3.3: Key IR Absorption Peaks for 3-Methylbenzophenone

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H Stretch
~3000-2850	Medium	Aliphatic C-H Stretch (from -CH ₃)
~1665	Strong	Carbonyl (C=O) Stretch of the aromatic ketone
~1600-1400	Medium	Aromatic C=C Ring Stretches

Note: These are characteristic absorption ranges. The exact peak positions may vary.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Mass Spectrometry (MS)

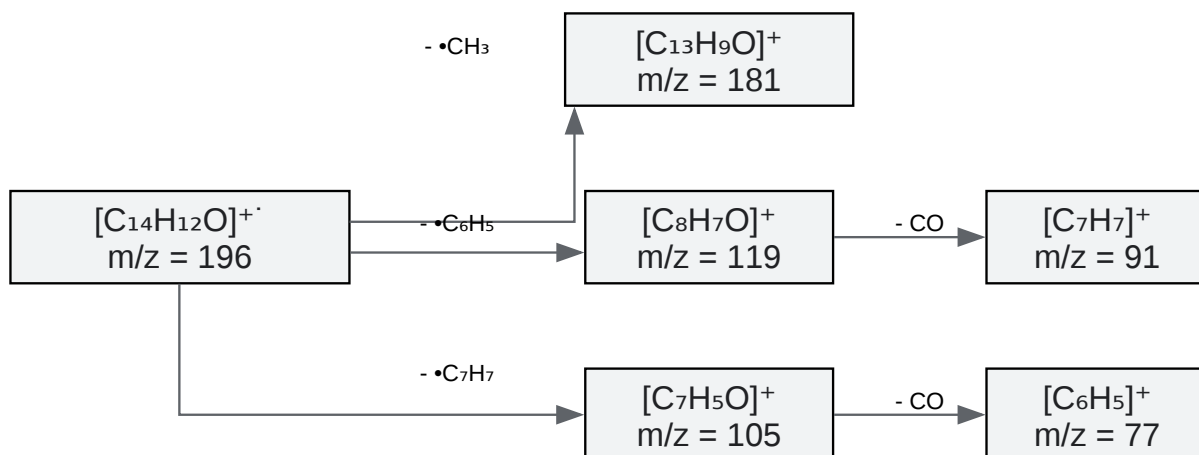
Electron ionization mass spectrometry of **3-Methylbenzophenone** results in a molecular ion peak and several characteristic fragment ions.

Table 3.4: Key Mass Spectrometry Fragments for 3-Methylbenzophenone

m/z	Relative Intensity (Estimated)	Assignment
196	High	[M] ⁺ (Molecular Ion)
181	Moderate	[M - CH ₃] ⁺
119	High	[C ₈ H ₇ O] ⁺ (m-tolylcarbonyl cation)
105	High	[C ₇ H ₅ O] ⁺ (Benzoyl cation)
91	Moderate	[C ₇ H ₇] ⁺ (Tropylium cation)
77	High	[C ₆ H ₅] ⁺ (Phenyl cation)

Note: Relative intensities are estimated from available spectral data.

The fragmentation pattern can be visualized as follows:



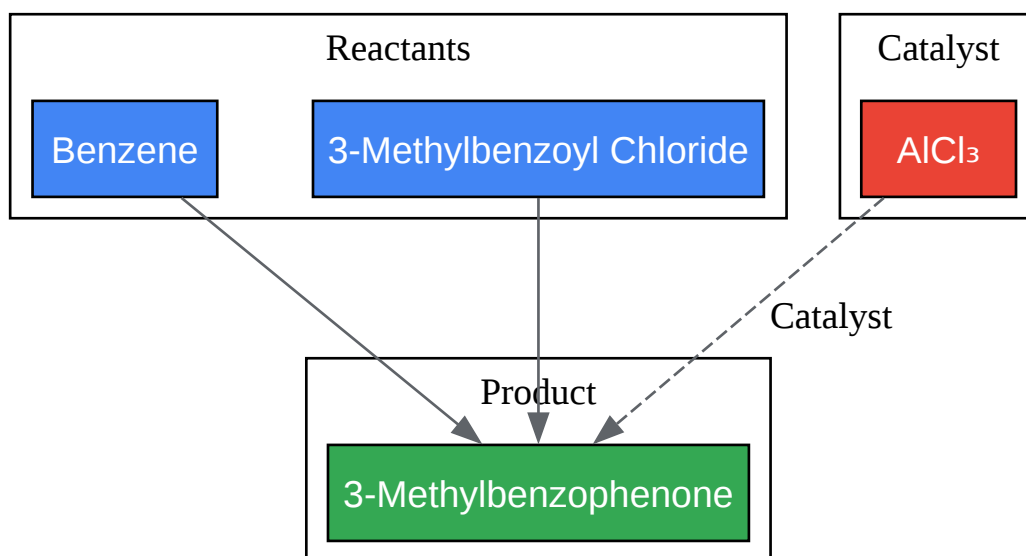
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Proposed Mass Spectrometry Fragmentation Pathway.

Synthesis and Purification

Synthesis via Friedel-Crafts Acylation

A common method for synthesizing **3-Methylbenzophenone** is the Friedel-Crafts acylation of benzene with 3-methylbenzoyl chloride, using a Lewis acid catalyst such as aluminum chloride ($AlCl_3$).



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Friedel-Crafts Acylation Synthesis Scheme.

Experimental Protocol: Synthesis

- **Reaction Setup:** To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and an anhydrous solvent such as dichloromethane. Cool the suspension to 0 °C in an ice bath.
- **Addition of Reactants:** Add a solution of 3-methylbenzoyl chloride (1.0 eq) in the anhydrous solvent dropwise to the suspension over 30 minutes. Following this, add benzene (1.2 eq) dropwise at 0 °C.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl. Separate the organic layer and extract the aqueous layer with dichloromethane.
- **Washing:** Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and then with brine.
- **Isolation:** Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and evaporate the solvent under reduced pressure to obtain the crude product.

Experimental Protocol: Purification

The crude **3-Methylbenzophenone** can be purified by vacuum distillation or column chromatography.

- **Column Chromatography:**
 - **Stationary Phase:** Silica gel (e.g., 230-400 mesh).
 - **Mobile Phase:** A non-polar solvent system, such as a gradient of hexane/ethyl acetate, is typically effective.

- Procedure: Prepare a slurry of silica gel in hexane and pack the column. Dissolve the crude product in a minimum amount of the eluent and load it onto the column. Elute the column, collecting fractions.
- Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
- Final Step: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Experimental Protocols for Analysis

Protocol for Quantitative Solubility Determination

- Equilibrium Method: Add an excess amount of **3-Methylbenzophenone** to a known volume of the desired solvent (e.g., ethanol, acetone) in a thermostatted vessel.
- Stirring: Stir the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Allow the undissolved solid to settle.
- Sampling: Carefully extract a known volume of the clear, saturated supernatant.
- Quantification: Determine the concentration of **3-Methylbenzophenone** in the sample using a suitable analytical technique, such as UV-Vis spectrophotometry (using a calibration curve) or by gravimetric analysis after evaporating the solvent.
- Calculation: Express the solubility in units such as g/L or mol/L.

Protocol for NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of purified **3-Methylbenzophenone** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
- ¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse sequence. Key parameters include an appropriate spectral width, acquisition time, and a relaxation delay of 1-5 seconds.

- ^{13}C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ^{13}C , a larger number of scans and a potentially longer relaxation delay (e.g., 2-5 seconds) may be necessary to obtain a good signal-to-noise ratio.[8]

Protocol for ATR-FTIR Spectroscopy

- Background Spectrum: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.[2][12]
- Sample Application: Place a small amount of the liquid or solid **3-Methylbenzophenone** sample directly onto the ATR crystal, ensuring good contact.
- Spectrum Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . [12]
- Cleaning: After analysis, clean the crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.[2]

Protocol for GC-MS Analysis

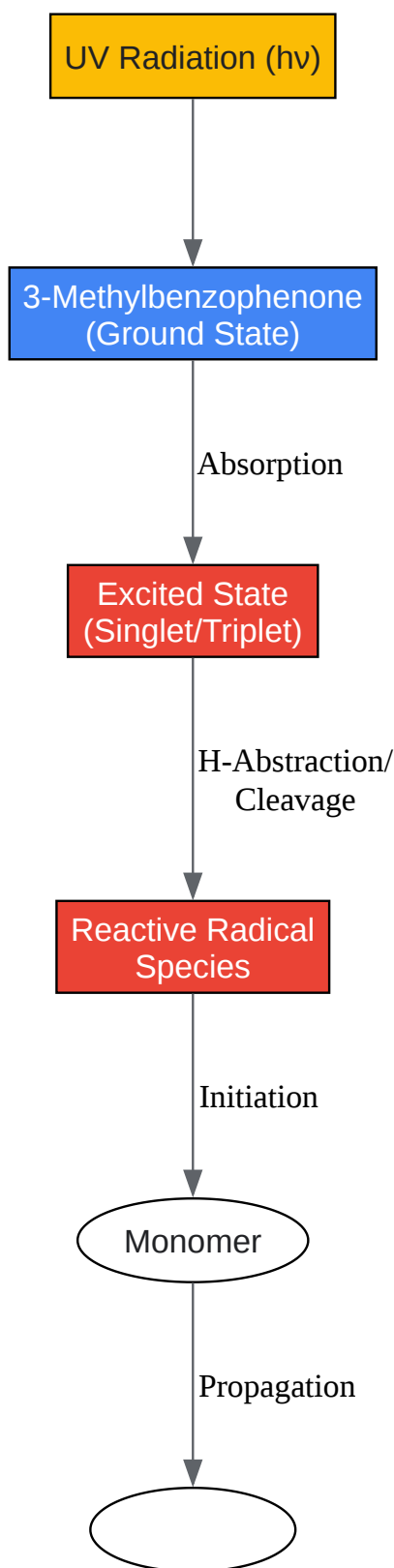
- Sample Preparation: Prepare a dilute solution of **3-Methylbenzophenone** (e.g., 10-100 $\mu\text{g/mL}$) in a volatile organic solvent such as dichloromethane or ethyl acetate.[1]
- GC Conditions:
 - Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
 - Injection: Inject a small volume (e.g., 1 μL) in split or splitless mode.
 - Temperature Program: Use a temperature gradient, for example, starting at 100 $^{\circ}\text{C}$, holding for 1 minute, then ramping at 10-20 $^{\circ}\text{C}/\text{min}$ to 280-300 $^{\circ}\text{C}$, and holding for several minutes.
- MS Conditions:
 - Ionization: Use standard electron ionization (EI) at 70 eV.

- Mass Range: Scan a mass range of approximately m/z 40-400.

Applications and Biological Context

Photoinitiator and UV Absorber

3-Methylbenzophenone's primary industrial application is as a photoinitiator for UV-curing applications, such as in inks, coatings, and adhesives. Upon absorption of UV radiation, the molecule undergoes electronic transitions to form reactive species (radicals) that initiate polymerization.[3]



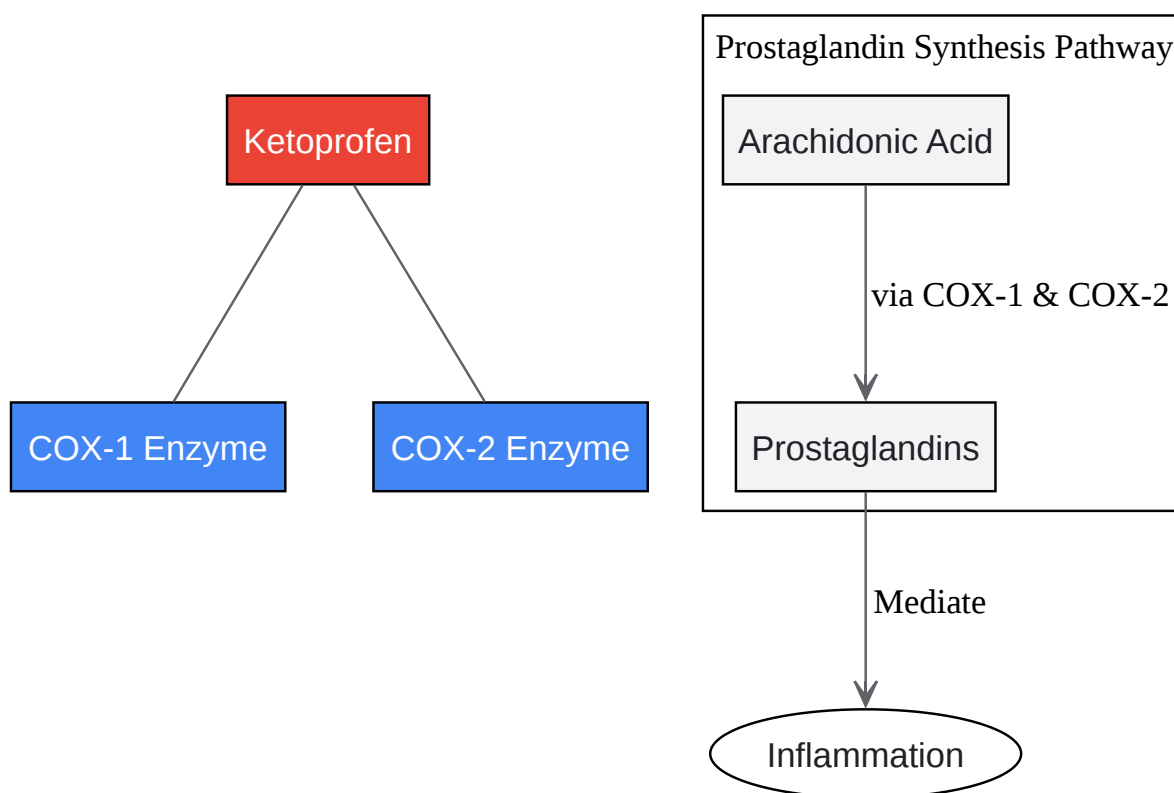
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Mechanism of Action as a Photoinitiator.

Pharmaceutical Intermediate and Relation to Ketoprofen

3-Methylbenzophenone is a known impurity and a synthetic precursor to Ketoprofen, a widely used non-steroidal anti-inflammatory drug (NSAID).[13] The biological activity of Ketoprofen provides an important context for the quality control of **3-Methylbenzophenone** in pharmaceutical manufacturing.

Mechanism of Action of Ketoprofen: Ketoprofen exerts its anti-inflammatory, analgesic, and antipyretic effects by non-selectively inhibiting the cyclooxygenase enzymes, COX-1 and COX-2.[11] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4][10] The inhibition of prostaglandin synthesis is the primary mechanism by which Ketoprofen provides therapeutic relief.[9]



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Ketoprofen's Mechanism via COX Enzyme Inhibition.

Due to this relationship, the purity of **3-Methylbenzophenone** and the levels of its potential byproducts are critical parameters in the synthesis of Ketoprofen to ensure the final drug product's safety and efficacy. There is no evidence in the reviewed literature to suggest that **3-Methylbenzophenone** itself has a direct, intended biological signaling role.

Safety and Handling

3-Methylbenzophenone should be handled in accordance with good industrial hygiene and safety practices.

Table 7.1: GHS Hazard Information

Hazard Statements	Precautionary Statements
H302: Harmful if swallowed.	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
H315: Causes skin irritation.	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H319: Causes serious eye irritation.	
H335: May cause respiratory irritation.	

Note: This information is based on aggregated GHS data and may not be exhaustive.

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from strong oxidizing agents.

Conclusion

This technical guide has provided a detailed overview of the core properties of **3-Methylbenzophenone**. The data and protocols presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals. The comprehensive summary of its physical, chemical, and spectral properties, along with detailed experimental methodologies, facilitates its proper identification, handling, and application in both research and industrial settings. Understanding its role as a photoinitiator and its

relationship to the pharmaceutical agent Ketoprofen underscores its significance in both materials science and medicinal chemistry.

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